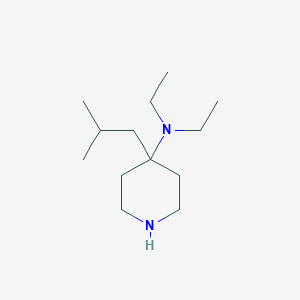![molecular formula C22H23NO4 B13154809 3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid CAS No. 954225-67-3](/img/structure/B13154809.png)
3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid is a synthetic organic compound with the molecular formula C22H23NO4 and a molecular weight of 365.42 g/mol . This compound is characterized by the presence of a cyclobutyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a propanoic acid moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid typically involves the following steps :
Formation of the Cyclobutyl Intermediate: The cyclobutyl group is introduced through a cyclization reaction, often involving the use of cyclobutyl halides and appropriate nucleophiles.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is added via an acylation reaction using fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl azide.
Coupling with Propanoic Acid: The final step involves the coupling of the cyclobutyl intermediate with propanoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through recrystallization and chromatography techniques.
化学反応の分析
Types of Reactions
3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutyl and Fmoc groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutyl or Fmoc derivatives.
科学的研究の応用
3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid has several scientific research applications :
Organic Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industrial Chemistry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid involves its interaction with specific molecular targets and pathways . The Fmoc group is known to protect amino groups during peptide synthesis, preventing unwanted side reactions. The cyclobutyl group may interact with hydrophobic pockets in proteins, influencing their structure and function. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
- 3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclobutylpropanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid
Uniqueness
3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutyl group provides rigidity, while the Fmoc group offers protection during synthetic procedures. This combination makes it a valuable tool in various research applications.
特性
CAS番号 |
954225-67-3 |
|---|---|
分子式 |
C22H23NO4 |
分子量 |
365.4 g/mol |
IUPAC名 |
3-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-20(14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25) |
InChIキー |
GWOGNSKKKILKNC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)
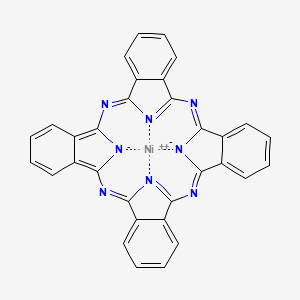

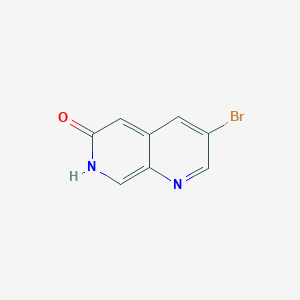
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)
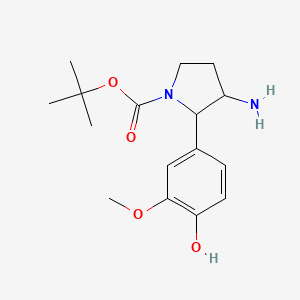
![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)



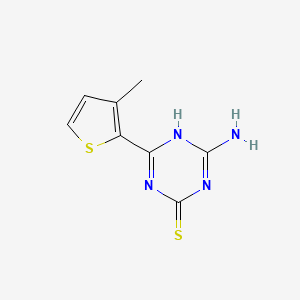
![6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)
